Potent, selective PPAR-γ receptor agonist (EC50 = 780 nM). No activity at PPAR-α or PPAR-δ (up to 10 mM). Orally active. Antidiabetic and anticancer agent. Active in vivo and in vitro. Troglitazone is a selective agonist of peroxisome proliferator-activated receptor γ (PPARγ; EC50s = 0.78 and 0.55 μM for the mouse and human receptors, respectively, in a transactivation assay). It is selective for PPARγ over PPARα and PPARδ, at which it is inactive at concentrations up to 10 μM. Troglitazone (500 mg/kg twice per day) exhibits antihyperglycemic and antihyperlipidemic properties in Zucker diabetic fatty rats, reducing plasma glucose and triglyceride levels by 61 and 87% respectively. It also induces cell cycle arrest at the G1 phase in SK-HEP-1 and Hep3B hepatocellular carcinoma cells when used at a concentration of 10 μM and increases apoptosis in these cells at concentrations of 30 μM and higher. Troglitazone is an orally-active thiazolidinedione with antidiabetic and hepatotoxic properties and potential antineoplastic activity. Troglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation. (NCI04) Troglitazone was the first thiazolidinedione approved for use in the United States and was licensed for use in type 2 diabetes in 1997, but withdrawn 3 years later because of the frequency of liver injury including acute liver failure associated with its use. Troglitazone is a member of chromanes and a thiazolidinone. It has a role as a hypoglycemic agent, an antioxidant, a vasodilator agent, an anticonvulsant, an anticoagulant, a platelet aggregation inhibitor and an antineoplastic agent.
Related Compounds
Troglitazone Sulfate
Compound Description: Troglitazone sulfate is a major metabolite of Troglitazone formed via phase II metabolism in the liver. [] It is eliminated in the bile. [] Like Troglitazone, troglitazone sulfate inhibits the bile salt export pump (BSEP). []
Relevance to Troglitazone: Structurally, troglitazone sulfate is a conjugated form of Troglitazone. It is considered a factor in Troglitazone-induced hepatotoxicity due to its potent BSEP inhibition and potential to accumulate in the liver. []
Pioglitazone
Compound Description: Pioglitazone is another thiazolidinedione antidiabetic drug that acts as a PPARγ agonist. [] It is in the same drug class as Troglitazone. []
Ciglitazone
Compound Description: Ciglitazone is a thiazolidinedione compound. []
Relevance to Troglitazone: Ciglitazone, along with englitazone, showed similar inhibitory effects on cholesterol biosynthesis to Troglitazone in a study using cultured Chinese hamster ovary cells. [] This suggests a shared mechanism of action among these thiazolidinediones.
Englitazone
Compound Description: Englitazone is a thiazolidinedione compound. []
Relevance to Troglitazone: Similar to ciglitazone, englitazone demonstrated a comparable ability to inhibit cholesterol biosynthesis as Troglitazone in a study, suggesting these thiazolidinediones share a similar mechanism in this context. []
Compound Description: Rosiglitazone, also known as BRL49653, is another thiazolidinedione antidiabetic drug and PPARγ agonist. []
Relevance to Troglitazone: While both are thiazolidinediones, Rosiglitazone showed weak or no inhibition of cholesterol biosynthesis compared to the significant inhibitory effect of Troglitazone in a comparative study. [] This suggests differences in their activity profiles despite their shared structural class.
Compound Description: 15-deoxy-Δ12,14-prostaglandin J2 is an endogenous PPARγ ligand. []
Relevance to Troglitazone: Similar to Rosiglitazone, 15-deoxy-Δ12,14-prostaglandin J2 showed weak or no inhibition of cholesterol biosynthesis compared to Troglitazone in a study, suggesting potential differences in their binding and activity on relevant targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trimethyl orthobenzoate reacts with P-dimethylaminophosphonic acid bis(1-methylhydrazide) to yield 1,2,5,6-tetrahydro-1,5-dimethyl-6-(N,N-dimethylamino)-6-phenyl-1,2,4,5,6-tetrazaphosphorine-6-oxide. Trimethyl orthobeznoate is a biochemical.
A sedative with mild tranquilizing effects. It has been used therapeutically in the treatment of anxiety. It is also a metabolite of the antisecretory and antiulcer drug Trithiozine. Trimetozine is a sedative and hypnotic that produces a decline in the frequency of the dominant peak of EEG power spectra. The decreased frequency may be due to an anxiolytic effect. It is also a metabolite of the antisecretory and antiulcer drug Trithiozine. Conversion of the amide in trimetozine to the thioamide gives Tritiozine.
Trimetrexate is an FDA-approved drug which selectively inhibits Streptococcus mutans through targeting dihydrofolate reductase (DHFR). Trimetrexate is a methotrexate derivative with potential antineoplastic activity. Trimetrexate inhibits the enzyme dihydrofolate reductase, thereby preventing the synthesis of purine nucleotides and thymidylate, with subsequent inhibition of DNA and RNA synthesis. Trimetrexate also exhibits antiviral activity. (NCI04) Trimetrexate is a parenterally administered folate antagonist that is used as a second line therapy for severe Pneumocystis jirovecii (previously carinii) pneumonia. Trimetrexate therapy has been associated with transient, mild serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury. Trimetrexate, also known as neutrexin or trimetrexic acid, belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. Trimetrexate is a drug which is used for use, with concurrent leucovorin administration (leucovorin protection), as an alternative therapy for the treatment of moderate-to-severe pneumocystis carinii pneumonia (pcp) in immunocompromised patients, including patients with the acquired immunodeficiency syndrome (aids). also used to treat several types of cancer including colon cancer. Trimetrexate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Trimetrexate has been detected in multiple biofluids, such as urine and blood. Within the cell, trimetrexate is primarily located in the membrane (predicted from logP). Trimetrexate is a potentially toxic compound.
Trimipramine is a tricyclic antidepressant used in the therapy of major (endogenous) as well as reactive (exogenous) depression. In clinical trials, trimipramine therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury. Trimipramine, also known as surmontil or novo tripramine, belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Trimipramine is a drug which is used for the treatment of depression and depression accompanied by anxiety, agitation or sleep disturbance. Trimipramine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Trimipramine has been detected in multiple biofluids, such as urine and blood. Within the cell, trimipramine is primarily located in the membrane (predicted from logP). Trimipramine can be biosynthesized from imipramine. Trimipramine is a potentially toxic compound. Trimipramine is a dibenzoazepine that is 10,11-dihydro-5H-dibenzo[b,f]azepine substituted by a 3-(dimethylamino)-2-methylpropyl group at the nitrogen atom. It is used as an antidepressant. It has a role as an antidepressant, an environmental contaminant and a xenobiotic. It is a dibenzoazepine and a tertiary amino compound. It derives from an imipramine.
Cotrimoxazole is a mixture of the antibiotics sulfamethoxazole and trimethoprim. It is bactericidal against 12 patient-derived community-acquired methicillin-resistant S. aureus (MRSA) strains when used at a concentration of 0.05 mg/L. Cotrimoxazole (240 mg/kg) prevents lung and spleen bacterial colonization in a mouse model of inhaled B. mallei infection, but does not eradicate infection when administered post B. mallei exposure in the same model. It also resolves cutaneous tail lesions in a mouse model of S. xylosus infection. Formulations containing cotrimoxazole have been used in the treatment of MRSA infections and the prevention of glanders disease in human and veterinary medicine, respectively. Sulfamethoxazole with trimethoprim is a fixed antibiotic combination that is widely used for mild-to-moderate bacterial infections and as prophylaxis against opportunistic infections. Like other sulfonamide-containing medications, this combination has been linked to rare instances of clinically apparent acute liver injury. A drug combination with broad-spectrum antibacterial activity against both gram-positive and gram-negative organisms. It is effective in the treatment of many infections, including PNEUMOCYSTIS PNEUMONIA in AIDS.